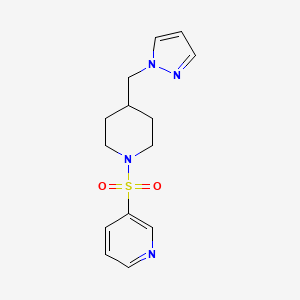

3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" is a heterocyclic chemical that features a pyridine and pyrazole moiety linked through a piperidine and sulfonyl bridge. This structure is indicative of a molecule that could have significant medicinal chemistry applications due to the presence of these pharmacophores.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyridine derivatives has been explored through a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones . This method could potentially be adapted for the synthesis of the compound by modifying the dipolar N-tosylpyridinium imide. A three-step synthesis involving nucleophilic aromatic substitution, hydrogenation, and iodination has been reported for a key intermediate in the synthesis of Crizotinib, which could provide insights into the synthesis of the pyrazolyl piperidine moiety .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied, with over 300,000 compounds described, indicating a rich area of research for the molecular framework of the compound . X-ray crystallography and computational studies have been used to analyze the molecular structures of related compounds, which could be applied to determine the structure of "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. For instance, the aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides has been reported, which could be relevant for introducing the sulfonyl group into the compound . Additionally, the synthesis of various heterocycles based on pyrazole sulfonamide derivatives suggests potential reactivity pathways for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its sulfonyl and heterocyclic components. The presence of the sulfonyl group could affect the solubility and potential for hydrogen bonding, as seen in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines . The pyridine and pyrazole moieties could contribute to the compound's basicity and electronic properties, which are important for its interaction with biological targets .

Case Studies

While specific case studies on "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" are not provided, the literature suggests that related compounds have been investigated for their biomedical applications , and as key intermediates in the synthesis of pharmaceuticals such as Crizotinib . The synthesis and antimicrobial activity of new heterocycles based on pyrazole sulfonamide also provide a context for potential biological applications .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Antimicrobial Properties : Research indicates that derivatives of pyrazole, synthesized through reactions involving compounds similar to "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine," show promising antimicrobial activities. For example, the treatment of 3-methyl 1-phenyl-5-amino pyrazole with specific sulfonyl chlorides, followed by various condensation reactions, leads to the creation of heterocycles with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemical Synthesis and Properties

- Heterocyclic Chemistry : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have been prepared, showcasing the versatility of compounds related to "3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine" in synthesizing diverse heterocyclic systems with potential antimicrobial activities (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Advanced Materials and Catalysis

- Catalytic Applications : The compound and its derivatives have been explored for their catalytic roles in synthesizing heterocyclic sulfonamides and sulfonyl fluorides, demonstrating significant efficiency in producing heterocyclic compounds. This includes the synthesis of pyrazole-4-sulfonamides and rapid access to pyrimidines and pyridines, highlighting the compound's potential in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Synthesis of Novel Heterocyclic Compounds

- Novel Heterocyclic Compound Synthesis : Research into the synthesis and antibacterial evaluation of new heterocyclic compounds featuring a sulfonamido moiety, derived from reactions involving similar compounds, indicates significant potential as antibacterial agents. This research points to the compound's role in generating new, potentially therapeutic heterocycles (Azab, Youssef, & El‐Bordany, 2013).

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c19-21(20,14-3-1-6-15-11-14)18-9-4-13(5-10-18)12-17-8-2-7-16-17/h1-3,6-8,11,13H,4-5,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRARNJVQVFLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)